molecular formula C23H30O7 B2626350 16alpha-Hydroxyprednisonlone acetate CAS No. 86401-80-1

16alpha-Hydroxyprednisonlone acetate

Cat. No.: B2626350
CAS No.: 86401-80-1
M. Wt: 418.5 g/mol
InChI Key: AAMGSJIEPUHTOK-OYDGTBHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha-Hydroxyprednisonlone acetate: is a synthetic glucocorticosteroid with the molecular formula C23H30O7 and a molecular weight of 418.49 . It is used in the treatment of various medical conditions due to its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis begins with .

    Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis

    Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.

Industrial Production Methods:

    Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.

    Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.

    Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.

    Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.

    Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.

    Substitution: Halogenating reagents like HClO4.

Major Products Formed:

    Oxidation Products: Various hydroxylated derivatives.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Halogenated intermediates.

Scientific Research Applications

Chemistry:

  • Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .

Biology:

  • Investigated for its effects on cell growth, apoptosis, and cancer pathways.

Medicine:

  • Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.

Industry:

  • Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.

Comparison with Similar Compounds

    Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

    Budesonide: Used for its strong local anti-inflammatory effects and minimal systemic side effects.

    Ciclesonide: Preferred for treating severe asthma and allergic rhinitis due to its small dosage and strong local effects.

Uniqueness:

  • 16alpha-Hydroxyprednisonlone acetate is unique in its specific hydroxylation pattern, which may influence its interaction with biological targets and its pharmacokinetic properties.

Properties

CAS No.

86401-80-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1

InChI Key

AAMGSJIEPUHTOK-OYDGTBHESA-N

SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.